molecular formula C11H12N2O2 B1416555 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 1087784-74-4

4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1416555
CAS No.: 1087784-74-4
M. Wt: 204.22 g/mol
InChI Key: ZNSOPPVIOVDORC-UHFFFAOYSA-N
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Description

4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a chemical compound . It is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, often involves eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions . A specific synthesis route for a similar compound involved the use of N2H4·H2O and i-PrOH .

Scientific Research Applications

Anticancer Activity

4-(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid and its derivatives have been explored for their potential in inhibiting cancer cell growth. A study by (Jing et al., 2012) synthesized various derivatives and evaluated their antitumor activity against several cancer cells, finding that specific derivatives displayed significant antitumor activity. This research suggests potential applications in developing lung cancer inhibitory agents.

Structural Analysis and Molecular Interactions

The molecular structure and hydrogen bonding of derivatives of this compound have been the focus of several studies. (Portilla et al., 2007) examined the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates. Their findings contribute to understanding the compound's behavior and interactions at the molecular level.

Antimicrobial Activity

Pyrazole derivatives, including those related to this compound, have been investigated for their antimicrobial properties. (Shubhangi et al., 2019) conducted in silico studies on new pyrazole-based drug molecules, including their antimicrobial activities against standard bacterial and fungal strains. This suggests a possible application in the development of new antimicrobial agents.

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic properties of thiadiazole pyrazolene anthranilic acid derivatives, related to this compound, have been studied. (Kumar, 2022) synthesized new derivatives and evaluated their activities, finding significant anti-inflammatory and analgesic effects. This indicates potential use in pain management and inflammation control.

Properties

IUPAC Name

4-(5-methyl-3,4-dihydropyrazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-6-7-13(12-8)10-4-2-9(3-5-10)11(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSOPPVIOVDORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-74-4
Record name 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
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4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
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4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
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4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

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